2-Iodobenzylzinc bromide
Overview
Description
2-Iodobenzylzinc bromide is an organozinc compound with the molecular formula C₆H₄ICH₂ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodobenzylzinc bromide can be synthesized through the reaction of 2-iodobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C6H4ICH2Br+Zn→C6H4ICH2ZnBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Iodobenzylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: Palladium catalyst, organic halide, and a base such as triethylamine.
Grignard Reactions: Reacts with electrophiles like carbonyl compounds to form alcohols.
Major Products:
Negishi Coupling: Formation of biaryl compounds or other substituted aromatic compounds.
Grignard Reactions: Formation of secondary or tertiary alcohols depending on the electrophile used.
Scientific Research Applications
2-Iodobenzylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: Employed in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iodobenzylzinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound coordinates with the carbon atom, making it more reactive towards electrophiles. In cross-coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the zinc reagent to the organic halide, forming a new carbon-carbon bond.
Comparison with Similar Compounds
- 2-Bromobenzylzinc bromide
- 2-Cyanobenzylzinc bromide
- 2-Thienylzinc bromide
- 2-Thiazolylzinc bromide
Comparison: 2-Iodobenzylzinc bromide is unique due to the presence of the iodine atom, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its bromine or cyanide counterparts, the iodine atom provides different electronic and steric effects, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
bromozinc(1+);1-iodo-2-methanidylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCPHMNGJRYJGT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1I.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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